molecular formula C18H27NO4 B8095786 N-Methyl-N-Cbz-L-valine tert-butyl ester

N-Methyl-N-Cbz-L-valine tert-butyl ester

Cat. No.: B8095786
M. Wt: 321.4 g/mol
InChI Key: PTGGJYAPNXVZKK-HNNXBMFYSA-N
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Description

N-Methyl-N-Cbz-L-valine tert-butyl ester is a compound that belongs to the class of carbamates, which are widely used as protecting groups in organic synthesis. This compound is particularly significant in peptide synthesis due to its ability to protect amino groups during chemical reactions. The structure of this compound includes a tert-butyl ester group, a benzyl carbamate (Cbz) group, and a methylated valine residue, making it a versatile intermediate in various synthetic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-Cbz-L-valine tert-butyl ester typically involves the protection of the amino group of valine using the Cbz group, followed by esterification with tert-butyl alcohol. One common method involves the reaction of N-Methyl-L-valine with benzyl chloroformate (Cbz-Cl) in the presence of a base such as sodium bicarbonate to form N-Methyl-N-Cbz-L-valine. This intermediate is then reacted with tert-butyl alcohol and a dehydrating agent like dicyclohexylcarbodiimide (DCC) to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction parameters is common to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-Cbz-L-valine tert-butyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Deprotection: The Cbz group can be removed by catalytic hydrogenation using palladium on carbon (Pd-C) and hydrogen gas, while the tert-butyl ester can be cleaved using trifluoroacetic acid (TFA).

    Substitution: The compound can participate in nucleophilic substitution reactions where the ester or carbamate groups are replaced by other functional groups.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Deprotection: Catalytic hydrogenation (Pd-C, H2) for Cbz removal; TFA for tert-butyl ester cleavage.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

    Hydrolysis: N-Methyl-N-Cbz-L-valine.

    Deprotection: N-Methyl-L-valine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-Methyl-N-Cbz-L-valine tert-butyl ester is used extensively in scientific research, particularly in the fields of:

    Chemistry: As an intermediate in the synthesis of peptides and other complex molecules.

    Biology: In the study of enzyme-substrate interactions and protein synthesis.

    Medicine: As a building block in the development of pharmaceuticals, including peptide-based drugs.

    Industry: In the production of fine chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism by which N-Methyl-N-Cbz-L-valine tert-butyl ester exerts its effects is primarily through its role as a protecting group. The Cbz group protects the amino group from unwanted reactions, while the tert-butyl ester protects the carboxyl group. These protecting groups can be selectively removed under specific conditions, allowing for the stepwise synthesis of complex molecules. The molecular targets and pathways involved include the activation of carboxyl and amino groups for subsequent reactions.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-L-valine tert-butyl ester: Lacks the Cbz protecting group, making it less versatile in peptide synthesis.

    N-Cbz-L-valine tert-butyl ester: Lacks the methyl group on the valine residue, affecting its reactivity and steric properties.

    N-Methyl-N-Cbz-L-alanine tert-butyl ester: Similar structure but with alanine instead of valine, leading to different steric and electronic effects.

Uniqueness

N-Methyl-N-Cbz-L-valine tert-butyl ester is unique due to the presence of both the Cbz and tert-butyl ester protecting groups, along with the methylated valine residue. This combination provides enhanced stability and selectivity in synthetic reactions, making it a valuable intermediate in the synthesis of complex peptides and other biologically active molecules.

Properties

IUPAC Name

tert-butyl (2S)-3-methyl-2-[methyl(phenylmethoxycarbonyl)amino]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO4/c1-13(2)15(16(20)23-18(3,4)5)19(6)17(21)22-12-14-10-8-7-9-11-14/h7-11,13,15H,12H2,1-6H3/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTGGJYAPNXVZKK-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC(C)(C)C)N(C)C(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)OC(C)(C)C)N(C)C(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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